molecular formula C7H12O B6153755 5-methylhex-5-enal CAS No. 64825-78-1

5-methylhex-5-enal

Cat. No.: B6153755
CAS No.: 64825-78-1
M. Wt: 112.2
InChI Key:
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Description

5-Methylhex-5-enal is an organic compound with the molecular formula C7H12O It is characterized by the presence of an aldehyde group and a double bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methylhex-5-enal can be achieved through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enal.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process parameters, including temperature, pressure, and catalyst concentration, are carefully monitored to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Methylhex-5-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Addition Reactions: Bromine in carbon tetrachloride for halogenation.

Major Products Formed:

    Oxidation: 5-Methylhexanoic acid.

    Reduction: 5-Methylhex-5-enol.

    Addition Reactions: 5-Methyl-5,6-dibromohexanal (from bromination).

Scientific Research Applications

5-Methylhex-5-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving aldehydes.

    Medicine: Research into potential pharmaceutical applications, including its role as an intermediate in the synthesis of bioactive compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functionality.

Mechanism of Action

The mechanism by which 5-methylhex-5-enal exerts its effects involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the double bond allows for participation in conjugate addition reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

    Hex-5-enal: Lacks the methyl group at the 5-position, resulting in different reactivity and properties.

    5-Methylhexanoic acid: The oxidized form of 5-methylhex-5-enal, with different chemical behavior.

    5-Methylhex-5-enol: The reduced form, exhibiting different functional group reactivity.

Uniqueness: this compound is unique due to the presence of both an aldehyde group and a double bond, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Properties

CAS No.

64825-78-1

Molecular Formula

C7H12O

Molecular Weight

112.2

Purity

95

Origin of Product

United States

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